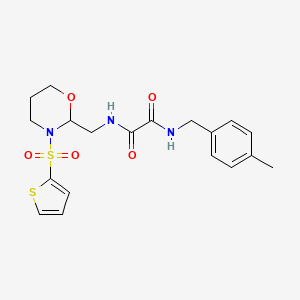

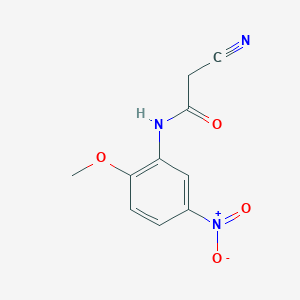

N-(3-(2-methylthiazol-4-yl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-(2-methylthiazol-4-yl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzymes NAD and NADP. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities, including their role as anticancer agents, antimicrobial agents, and corrosion inhibitors .

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the coupling of nicotinamide with various functional groups to enhance or modify their biological activity. For example, a series of N-phenyl nicotinamides were synthesized and optimized through structure-activity relationship (SAR) studies, leading to the discovery of potent inducers of apoptosis . Similarly, dipeptide derivatives based on nicotinamide were synthesized and evaluated for their antimicrobial activities . Another study reported the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, which showed significant anticancer activity .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their interaction with biological targets. Molecular docking studies are often employed to predict the binding affinity and mode of interaction between these compounds and their targets. For instance, dipeptide derivatives of nicotinamide were subjected to docking studies to evaluate their interaction with enzymes like enoyl reductase and cytochrome P450 . Similarly, the anticancer activity of triazolylmethyl nicotinamides was attributed to their ability to bind efficiently with tubulin protein .

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, which can be exploited for their biological activities. For example, the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase (NNMT) was investigated to understand the enzyme kinetics and potential inhibition mechanisms . The chemical conversion of nicotinic acid and nicotinamide to N-methyl-2-pyridone derivatives through methylation and oxidation has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution was studied, revealing their adsorption behavior and inhibition efficiency . The antimicrobial activity of new 4-thiazolidinones of nicotinic acid was assessed, showing that some compounds had activity comparable to standard drugs .

Applications De Recherche Scientifique

Antimicrobial Activity

- Patel & Shaikh (2010) synthesized compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, finding that some of these compounds demonstrated comparable antimicrobial activity against various bacteria and fungal species to standard drugs (Patel & Shaikh, 2010).

Corrosion Inhibition

- Chakravarthy, Mohana, & Kumar (2014) discovered that certain nicotinamide derivatives effectively inhibited corrosion on mild steel in hydrochloric acid solutions. These inhibitors behaved as mixed-type corrosion inhibitors, suggesting their potential utility in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).

Potential in Pain Management

- Westaway et al. (2008) identified 6-phenylnicotinamide derivatives as potent antagonists of the TRPV1 receptor, which are useful in managing inflammatory pain. One such compound, 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, showed promise for pre-clinical development (Westaway et al., 2008).

Anticancer Activity

- Kamal et al. (2014) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides and tested them for anticancer activity. Some compounds showed significant anticancer activity and inhibited tubulin polymerization, suggesting potential as anticancer agents (Kamal et al., 2014).

Metabolic Disease Treatment

- Akiu et al. (2021) identified a compound, DS68702229, as a potent activator of NAMPT, a key enzyme in NAD+ salvage pathway. This compound showed promising results in treating obesity and metabolic diseases (Akiu et al., 2021).

Apoptosis Induction

- Cai et al. (2003) identified N-phenyl nicotinamides as a new class of inducers of apoptosis, demonstrating significant activity in growth inhibition assays. These findings could be crucial for developing novel anticancer agents (Cai et al., 2003).

Propriétés

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-13-22-18(12-27-13)14-3-2-4-16(9-14)23-20(24)15-5-6-19(21-10-15)25-17-7-8-26-11-17/h2-6,9-10,12,17H,7-8,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVVZXHXXJSODU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN=C(C=C3)OC4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-methylthiazol-4-yl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![methyl 2-({[7-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2508515.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)

![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)